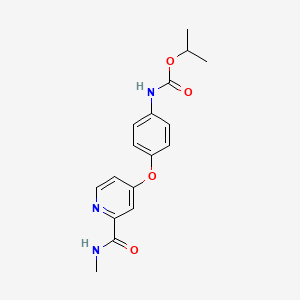

Sorafenib impurity 10

Description

Properties

IUPAC Name |

propan-2-yl N-[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-11(2)23-17(22)20-12-4-6-13(7-5-12)24-14-8-9-19-15(10-14)16(21)18-3/h4-11H,1-3H3,(H,18,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZYFALTTCYAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Sorafenib impurity 10, chemically known as Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate , is a notable impurity associated with the multi-kinase inhibitor Sorafenib, which is primarily used in the treatment of various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma. The biological activity of this compound is of particular interest due to its structural similarities to Sorafenib, raising questions about its potential effects on cellular processes and signaling pathways.

This compound has a unique trifluoromethyl group that influences its chemical reactivity and potential biological interactions. This compound serves as a reference standard for quality control in pharmaceutical manufacturing and is crucial for understanding the stability and degradation profile of Sorafenib formulations.

Biological Activity

Research indicates that impurities like this compound can exhibit unexpected biological activities. Investigations into its effects on cellular viability, proliferation, and specific molecular markers are essential for assessing its impact on cancer treatment outcomes.

-

Kinase Inhibition : Similar to Sorafenib, impurity 10 may interact with various kinases involved in tumor growth and angiogenesis, including:

- Raf-1

- B-Raf

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- Cell Viability Studies : Preliminary studies suggest that exposure to varying concentrations of this compound can impact cell viability in cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of Sorafenib and its impurities:

- Study on Cytotoxic Effects : A comparative analysis of cytotoxic effects demonstrated that Sorafenib has significant activity against various cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation. For instance, Sorafenib showed an IC50 of approximately 5.20 μM against HepG2 cells .

- Impact on Cellular Pathways : Research has shown that the addition of Sorafenib leads to the accumulation of proteins like IRE1α in leukemia cell lines, which suggests a potential mechanism through which it induces apoptosis and inhibits proliferation .

Comparison of Chemical Structures

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Sorafenib | C21H16ClF3N4O3 | Multi-kinase inhibitor with extensive clinical use |

| Methyl (4-chloro-3-nitrophenyl)carbamate | C9H9ClN2O3 | Contains a nitro group instead of trifluoromethyl |

| Methyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate | C9H8F4ClN2O2 | Fluorine substitution alters reactivity |

Pharmacokinetic Parameters

A bioequivalence study highlighted the pharmacokinetic profile of Sorafenib formulations, which could also provide insights into the behavior of impurities like this compound:

| Treatment Group | AUC0-72 (ng.h/ml) | Cmax (ng/ml) | tmax (h) |

|---|---|---|---|

| Test | 65804 ± 29110 | 2730 ± 1214 | 4.00 |

| Reference | 64087 ± 28705 | 2538 ± 1266 | 4.00 |

Chemical Reactions Analysis

Hydrolysis

One of the primary reactions that sorafenib impurity 10 may undergo is hydrolysis, especially under acidic or basic conditions. The carbamate group can be hydrolyzed to yield corresponding amines and carboxylic acids.

Nucleophilic Substitution

The presence of the chloro group makes this compound susceptible to nucleophilic substitution reactions. For instance:

Where R' represents an alcohol that can replace the chlorine atom.

Decomposition Reactions

Under extreme conditions (e.g., high temperatures), this compound may decompose, leading to various by-products that could potentially affect drug stability.

-

Analytical Methods for Characterization

The characterization of this compound involves various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure by identifying hydrogen and carbon environments.

-

Mass Spectrometry (MS) : Helps in determining the molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR) : Used to identify functional groups based on their vibrational transitions.

-

Stability Studies

Stability studies are essential for understanding how this compound behaves over time under various environmental conditions:

-

Temperature Effects : Stability at different temperatures can be assessed through accelerated stability testing.

-

pH Sensitivity : The effect of pH on stability can be evaluated through controlled experiments simulating physiological conditions.

Understanding the chemical reactions and properties of this compound is vital for pharmaceutical development and quality control. Continuous research into its synthesis, reactivity, and stability will enhance the safety and efficacy profiles of sorafenib-based therapies.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Sorafenib-Related Compounds

Table 2: Analytical Methods for Impurity Profiling

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for the identification and characterization of Sorafenib Impurity 10 in drug formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for impurity profiling. Ensure gradient elution protocols are optimized to separate this compound from the active pharmaceutical ingredient (API) and other impurities. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and limit of detection (LOD) studies . For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy should be employed to confirm functional groups and molecular structure .

Q. How can researchers establish synthetic pathways for this compound to enable controlled studies?

- Methodological Answer : Retro-synthetic analysis of Sorafenib’s manufacturing process is critical. Focus on intermediate byproducts formed during nitration or amidation steps. Use Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst concentration) that maximize impurity yield for isolation. Purification via column chromatography or recrystallization should follow, with purity verified by HPLC .

Q. What stability-indicating assays are suitable for evaluating this compound under stress conditions?

- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Monitor impurity formation using validated stability-indicating HPLC methods. Quantify degradation products and correlate their formation kinetics with Arrhenius equations to predict shelf-life implications .

Advanced Research Questions

Q. How can conflicting data on the toxicological profile of this compound be resolved in preclinical studies?

- Methodological Answer : Perform systematic meta-analyses of existing literature to identify gaps in experimental design (e.g., dose ranges, model systems). Use comparative in vitro assays (e.g., cytotoxicity in HepG2 cells) and in vivo rodent models to assess dose-dependent effects. Apply Bayesian statistical models to reconcile discrepancies in reported NOAEL (No Observed Adverse Effect Level) values .

Q. What computational strategies can predict the interaction mechanisms of this compound with cytochrome P450 enzymes?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) modeling can map binding affinities and conformational changes in CYP3A4 or CYP2C8 isoforms. Validate predictions with in vitro microsomal assays measuring metabolic inhibition constants (Ki) .

Q. How do degradation pathways of this compound vary across formulation matrices, and what analytical challenges arise?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS to track degradation products in lipid-based vs. solid-dosage formulations. Address matrix interference by developing sample preparation protocols (e.g., solid-phase extraction) tailored to excipient composition. Quantify impurity stability using accelerated stability testing with humidity-controlled chambers .

Q. What experimental designs are optimal for assessing the genotoxic potential of this compound?

- Methodological Answer : Follow ICH S2(R1) guidelines:

- Conduct Ames tests (with/without metabolic activation) to evaluate mutagenicity.

- Perform micronucleus assays in human lymphocytes or in vivo rodent models.

- Use Comet assays to detect DNA strand breaks. Statistical analysis should include dose-response modeling and positive/negative control normalization .

Methodological Best Practices

- Data Reporting : Present numerical results with appropriate significant figures, aligning with instrument precision (e.g., HPLC retention times to ±0.1 min) .

- Figures/Tables : Label chromatograms and spectra with unambiguous identifiers (Figure 1A, Table 2). Include error bars and confidence intervals for reproducibility assessment .

- Literature Review : Prioritize peer-reviewed studies indexed in PubMed or Scopus. Avoid non-primary sources like patents or conference abstracts unless corroborated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.